molecular formula C16H19ClN2O4S3 B4560389 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No.: B4560389
M. Wt: 435.0 g/mol
InChI Key: INCGELWKYNYQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is a complex organic compound with the molecular formula C16H19ClN2O4S3 . This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a chlorothienyl and an ethylphenyl moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines, such as:

  • 1-[(4-methylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
  • 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S3/c1-2-13-3-5-14(6-4-13)25(20,21)18-9-11-19(12-10-18)26(22,23)16-8-7-15(17)24-16/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCGELWKYNYQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 6
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.